Curcumin monoglucoside

Solubility Bioavailability Formulation Science

Curcumin monoglucoside (CMG) is a synthetically glycosylated curcumin derivative designed to overcome the critical bioavailability and solubility limitations of its parent compound. With an aqueous solubility of 18.78 mg/L and a stability that prevents the rapid metabolic inactivation seen with curcumin, CMG is the definitive tool compound for Parkinson's disease research and aqueous-based nutraceutical formulation. Procure this ≥98% pure, pre-formed monoglucoside to eliminate experimental confounders from poor cellular uptake and ensure data reproducibility in neuroprotection, oxidative stress, and biocatalysis studies.

Molecular Formula C27H30O11
Molecular Weight 530.5 g/mol
Cat. No. B1246470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCurcumin monoglucoside
Molecular FormulaC27H30O11
Molecular Weight530.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=CC(=O)C=C(C=CC2=CC(=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)OC)O)O
InChIInChI=1S/C27H30O11/c1-35-21-11-15(5-9-19(21)31)3-7-17(29)13-18(30)8-4-16-6-10-20(22(12-16)36-2)37-27-26(34)25(33)24(32)23(14-28)38-27/h3-13,23-28,30-34H,14H2,1-2H3/b7-3+,8-4+,18-13-/t23-,24-,25+,26-,27-/m1/s1
InChIKeyUTULZZKBGPPSOF-JBNJIKQZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Curcumin Monoglucoside: A Glycosylated Curcumin Analog with Quantified Bioavailability and Solubility Advantages


Curcumin monoglucoside (CMG), also known as curcumin 4′-O-β-D-glucoside, is a glycosylated derivative of the natural polyphenol curcumin [1]. This structural modification, wherein a glucose moiety is attached to the curcumin scaffold, is a targeted strategy to address the well-documented limitations of its parent compound, namely poor aqueous solubility and low systemic bioavailability [2]. The compound is a diarylheptanoid with the molecular formula C₂₇H₃₀O₁₁ and a molecular weight of approximately 530.5 g/mol [3]. Unlike curcumin, which is rapidly metabolized to less active glucuronide and sulfate conjugates in vivo, CMG is a synthetically produced, stable monoglucoside that serves as a distinct chemical entity for investigating the therapeutic potential of the curcumin pharmacophore with enhanced physicochemical properties [4].

Why Curcumin Monoglucoside Cannot Be Substituted with Unmodified Curcumin or Its Metabolites


Generic substitution among curcumin, its metabolites (like curcumin monoglucuronide), and its glycosylated derivatives (like curcumin monoglucoside) is scientifically unsound due to fundamental differences in their physicochemical and pharmacological profiles. Unmodified curcumin exhibits extremely poor water solubility and undergoes rapid Phase II metabolism to form glucuronides and sulfates [1]. These metabolites, such as curcumin monoglucuronide, demonstrate a significant loss in key activities, including a 10-fold reduction in antioxidant capacity compared to curcumin [2]. In contrast, curcumin monoglucoside is a stable, pre-formed glycoside designed to overcome these specific liabilities [3]. Its distinct chemical structure results in quantifiably superior solubility and altered cellular uptake, preventing its interchangeable use with either the parent compound or its downstream metabolic products.

Quantitative Head-to-Head Evidence for Curcumin Monoglucoside Versus Comparators


Aqueous Solubility: Curcumin Monoglucoside vs. Unmodified Curcumin

Curcumin monoglucoside (curcumin 4′-O-β-D-glucoside) exhibits a quantifiably superior aqueous solubility profile compared to its parent aglycone, curcumin. In a direct comparison under controlled enzymatic synthesis conditions, the solubility of curcumin 4′-O-β-D-glucoside was measured at 18.78 mg/L, while the solubility of unmodified curcumin was below the limit of detection and could not be determined [1]. This represents a tangible and significant improvement in a critical physicochemical parameter that directly impacts bioavailability and experimental utility.

Solubility Bioavailability Formulation Science

In Vitro Bioavailability: Curcumin Monoglucoside vs. Curcumin

A direct comparative study in N27 dopaminergic neuronal cells demonstrated that curcumin monoglucoside (CMG) exhibits improved bioavailability relative to unmodified curcumin (CUR) [1]. The study's authors explicitly state that CMG 'showed improved bioavailability than CUR in N27 cells', indicating enhanced cellular uptake and/or retention of the glycosylated derivative within this in vitro model.

Bioavailability Neuroprotection Cell Culture Parkinson's Disease Model

Neuroprotective Activity in a Parkinson's Disease Model: Curcumin Monoglucoside Maintains Efficacy

Despite its enhanced solubility and bioavailability, curcumin monoglucoside (CMG) retains neuroprotective efficacy comparable to unmodified curcumin in an in vivo Drosophila model of Parkinson's disease [1]. Administration of CMG in a rotenone-induced neurotoxicity model resulted in 'better survival rate and locomotor activity, improved antioxidant activity and dopamine content than ROT treated group and was comparable with the CUR group' [1].

Neuroprotection Parkinson's Disease In Vivo Model Drosophila melanogaster

Antioxidant Activity Retention: Curcumin Monoglucoside vs. Major Metabolite Curcumin Monoglucuronide

The metabolic fate of curcumin significantly impacts its biological activity. The major Phase II metabolite, curcumin monoglucuronide, exhibits a 10-fold reduction in antioxidant capacity compared to unmodified curcumin in a DPPH radical scavenging assay, with SC50 values of 15.61 μg/mL and 1.58 μg/mL, respectively [1]. This substantial loss of activity highlights a key advantage of curcumin monoglucoside (CMG) as a research tool: as a stable, pre-formed glycoside, it circumvents this rapid and activity-diminishing metabolic conversion, thereby preserving the curcumin pharmacophore's antioxidant potential in experimental systems where metabolism is a confounding factor.

Antioxidant Activity Metabolism DPPH Assay Structure-Activity Relationship

Scalable Synthesis: High-Yield Biocatalytic Production of Curcumin Monoglucoside

A patented biocatalytic method enables the highly efficient and scalable production of curcumin monoglucoside. The process utilizes a recombinant E. coli strain co-expressing a glycosyltransferase gene (CaUGT2) and a sucrose synthase gene (AtSUS1), achieving a remarkable substrate conversion rate of up to 98% for the synthesis of curcumin glycoside compounds, including curcumin monoglucoside [1]. This high-yielding, aqueous-based enzymatic approach contrasts with the often low-yielding and complex chemical synthesis of similar conjugates and validates the compound's accessibility for larger-scale research and industrial applications.

Bioprocessing Enzymatic Synthesis Green Chemistry Scale-up

High-Impact Research and Industrial Applications for Curcumin Monoglucoside


Neuroscience Research: In Vitro and In Vivo Parkinson's Disease Modeling

Curcumin monoglucoside (CMG) is the optimal tool compound for investigating curcuminoid neuroprotection in models of Parkinson's disease (PD). Its quantified improved bioavailability in dopaminergic neuronal cell lines (N27 cells) and retention of neuroprotective efficacy comparable to curcumin in a Drosophila in vivo model of rotenone-induced neurotoxicity make it a superior choice over unmodified curcumin [1]. Researchers can utilize CMG to study mechanisms of mitochondrial complex I restoration, oxidative stress mitigation (e.g., glutathione replenishment), and anti-apoptotic signaling (e.g., JNK/c-jun pathway) with fewer confounding factors related to poor solubility or cellular uptake [1].

Nutraceutical and Functional Food Formulation Science

The drastically improved aqueous solubility of curcumin monoglucoside (18.78 mg/L for the monoglucoside vs. undetectable for curcumin) directly translates into formulation advantages for the nutraceutical and functional food industries [1]. Formulators seeking to incorporate the health benefits of curcuminoids into aqueous-based beverages, clear liquid supplements, or other water-compatible products can leverage CMG's enhanced dissolvability. This property simplifies manufacturing processes, improves product clarity and stability, and can lead to more predictable and potentially enhanced oral bioavailability of the active curcuminoid scaffold [2].

Antioxidant and Cellular Stress Research

For studies focused on the antioxidant and redox-modulating properties of curcuminoids, curcumin monoglucoside offers a distinct experimental advantage. Unlike curcumin, which is rapidly converted in biological systems to metabolites with significantly attenuated antioxidant activity (e.g., curcumin monoglucuronide exhibits a 10-fold reduction in DPPH scavenging), CMG is a stable, pre-formed glycoside that circumvents this metabolic inactivation pathway [1]. This allows researchers to more directly attribute observed cellular effects—such as decreases in reactive oxygen species (ROS) or upregulation of antioxidant response elements—to the curcumin pharmacophore itself, leading to cleaner data interpretation in cell culture models of oxidative stress [2].

Industrial Biotechnology and Green Chemistry Process Development

Curcumin monoglucoside serves as a key product in the development and validation of novel biocatalytic and green chemistry manufacturing platforms. The existence of a patented, high-efficiency enzymatic synthesis method (achieving 98% substrate conversion) provides a benchmark for developing alternative bioprocesses using other glycosyltransferases or host organisms [1]. Industries focused on the sustainable production of modified natural products can use CMG as a model compound for optimizing enzyme cascades, continuous flow biocatalysis, or downstream purification processes, thereby advancing the field of industrial biotechnology [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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